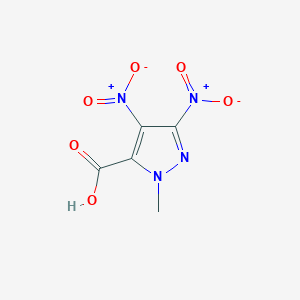

1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid

Description

BenchChem offers high-quality 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-4,5-dinitropyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O6/c1-7-3(5(10)11)2(8(12)13)4(6-7)9(14)15/h1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCTJRSZLWUQNQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428324 | |

| Record name | SBB022231 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89607-19-2 | |

| Record name | SBB022231 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

The field of medicinal chemistry and materials science continually seeks novel molecular entities with precisely defined three-dimensional structures to drive the next generation of therapeutics and high-performance materials. Substituted pyrazoles, a class of heterocyclic compounds, are of significant interest due to their diverse biological activities and applications as energetic materials.[1][2] This guide focuses on a specific, highly functionalized derivative, 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid, providing a comprehensive analysis of its molecular structure and conformational preferences.

As a Senior Application Scientist, it is understood that a definitive crystal structure from single-crystal X-ray diffraction is the gold standard for elucidating a molecule's solid-state conformation. To date, a publically available crystal structure for 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid has not been reported. Consequently, this guide will leverage a multi-faceted approach, integrating data from closely related crystal structures, principles of spectroscopic analysis, and the powerful predictive capabilities of computational chemistry. This methodology not only provides a robust model of the target molecule's structure but also exemplifies a field-proven workflow for structural elucidation when experimental data is limited.

Introduction to 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid

1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid is a highly substituted pyrazole derivative. The pyrazole core is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. In this molecule, the pyrazole ring is decorated with a methyl group at the N1 position, two nitro groups at the C3 and C4 positions, and a carboxylic acid group at the C5 position. The presence of multiple electron-withdrawing nitro groups and a hydrogen-bonding carboxylic acid moiety suggests a molecule with unique electronic properties, potential for diverse intermolecular interactions, and a rich conformational landscape. Pyrazole-3-carboxylic acid derivatives are known to chelate metal ions and have been explored for their antibacterial, anti-inflammatory, and antiproliferative activities.[1]

Elucidation of Molecular Structure

The molecular structure of 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid can be understood by examining its constituent parts: the pyrazole ring and its substituents.

The Pyrazole Core

The pyrazole ring is an aromatic heterocycle, and as such, it is expected to be largely planar. The bond lengths and angles within the pyrazole ring of substituted pyrazoles are well-characterized and generally fall within a narrow range, consistent with its aromatic character.[3]

Substituent Effects

The substituents on the pyrazole ring significantly influence its electronic properties and conformation.

-

N1-Methyl Group: The methyl group at the N1 position is a small, electron-donating group. Its presence breaks the tautomeric ambiguity of the pyrazole ring.

-

C3 and C4-Nitro Groups: The nitro groups are strong electron-withdrawing groups. Their presence significantly decreases the electron density of the pyrazole ring, impacting its reactivity. The orientation of the nitro groups relative to the pyrazole ring is a key conformational feature.

-

C5-Carboxylic Acid Group: The carboxylic acid group is a versatile functional group that can act as both a hydrogen bond donor and acceptor. Its orientation relative to the pyrazole ring and the potential for intramolecular hydrogen bonding are critical aspects of the molecule's conformation.

Conformational Analysis: A Hybrid Approach

In the absence of a definitive crystal structure, we will employ a hybrid approach to predict the most stable conformation of 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid. This approach combines insights from the crystal structure of a closely related molecule and the principles of computational chemistry.

Insights from a Crystalline Analog: 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid

A published crystal structure of 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid provides valuable information about the likely conformation of the pyrazole core and its substituents.[4]

Key Observations from the Analog's Crystal Structure:

| Feature | Observation |

| Pyrazole Ring | The pyrazole ring is essentially planar. |

| Carboxylic Acid Group | The carboxylic acid group is twisted relative to the pyrazole ring. The dihedral angle between the pyrazole ring and the carboxyl group is reported to be 48.8°.[4] |

| Nitro Group | The nitro group is also twisted relative to the pyrazole ring, with a dihedral angle of 52.2°.[4] |

| Intermolecular Interactions | The crystal packing is stabilized by intermolecular O-H···N hydrogen bonds between the carboxylic acid and a nitrogen atom of the pyrazole ring of an adjacent molecule.[4] |

Based on this data, it is highly probable that the pyrazole ring in 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid is also planar, with the nitro and carboxylic acid groups twisted out of the plane of the ring to minimize steric hindrance.

The Power of Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the geometric and electronic properties of molecules.[5][6] A computational analysis of 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid would provide quantitative insights into its conformational preferences.

A typical workflow for the conformational analysis of this molecule using DFT would involve the following steps:

-

Initial Structure Generation: A 3D model of the molecule is built using molecular modeling software.

-

Conformational Search: A systematic or random search of the conformational space is performed by rotating the single bonds connecting the substituents to the pyrazole ring.

-

Geometry Optimization: Each identified conformer is then subjected to geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This process finds the lowest energy geometry for each conformer.

-

Energy Calculation and Analysis: The relative energies of the optimized conformers are calculated to identify the most stable conformation. The dihedral angles, bond lengths, and bond angles of the lowest energy conformer are then analyzed.

Diagram of the Computational Workflow:

Caption: A typical workflow for computational conformational analysis.

Based on steric considerations and the data from the analog's crystal structure, the most stable conformation of 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid is predicted to have the following features:

-

Planar Pyrazole Ring: The pyrazole ring itself will be planar.

-

Twisted Substituents: To alleviate steric strain between the adjacent bulky nitro and carboxylic acid groups, both will be significantly twisted out of the plane of the pyrazole ring. The dihedral angles are expected to be in the range of 40-60 degrees.

-

Intramolecular Interactions: The possibility of a weak intramolecular hydrogen bond between the carboxylic acid proton and an oxygen atom of the adjacent nitro group should be considered, although intermolecular hydrogen bonding is likely to be the dominant interaction in the solid state.

Diagram of the Predicted Molecular Conformation:

Caption: Predicted conformation with a planar pyrazole ring and twisted substituents.

Spectroscopic Characterization

Spectroscopic techniques provide valuable information that can be used to support the predicted molecular structure and conformation.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by two strong, broad absorptions.[7][8][9]

-

O-H Stretch: A very broad absorption is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group of the carboxylic acid dimer.

-

C=O Stretch: A strong absorption is expected around 1710 cm⁻¹ for the carbonyl group of the dimer.

-

N-O Stretch: Strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro groups are expected in the regions of 1300-1400 cm⁻¹ and 1500-1600 cm⁻¹, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the nuclei in a molecule.

-

¹H NMR:

-

-COOH Proton: A highly deshielded, broad singlet is expected in the 10-13 ppm region.[7]

-

N-CH₃ Protons: A singlet corresponding to the methyl group protons will appear further downfield than a typical methyl group due to the electron-withdrawing nature of the dinitropyrazole ring.

-

-

¹³C NMR:

-

-COOH Carbon: The carbonyl carbon of the carboxylic acid is expected to appear in the 160-185 ppm region.[9]

-

Pyrazole Carbons: The chemical shifts of the pyrazole ring carbons will be significantly influenced by the electron-withdrawing nitro groups.

-

Synthesis of 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid

The synthesis of highly nitrated pyrazoles typically involves the nitration of a suitable pyrazole precursor. A plausible synthetic route to the target molecule would involve the nitration of 1-methyl-1H-pyrazole-5-carboxylic acid or a related derivative. The synthesis of various dinitropyrazoles has been reported, often using a mixture of nitric and sulfuric acids as the nitrating agent.[2] The synthesis of the closely related 1-methyl-3,4,5-trinitropyrazole has also been described.[10]

Conclusion

While a definitive crystal structure of 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid remains to be determined, a comprehensive understanding of its molecular structure and conformation can be achieved through a combination of data from analogous compounds, fundamental principles of molecular structure, and the predictive power of computational chemistry. The molecule is expected to feature a planar pyrazole ring with the nitro and carboxylic acid substituents twisted out of the plane to minimize steric interactions. This predicted conformation is supported by the expected spectroscopic signatures. The insights provided in this guide offer a solid foundation for researchers working with this and related highly functionalized pyrazole derivatives, enabling a more rational approach to their application in drug design and materials science.

References

-

Zhang, C., Li, H., Liu, D., & Liu, M. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(9), o4209. [Link]

-

Vo, T. T., Parrish, D. A., & Shreeve, J. M. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega, 8(21), 18863–18869. [Link]

-

ResearchGate. (2020). Synthesis and DFT calculation of novel pyrazole derivatives. [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Bauer, M. C., Klapötke, T. M., & Stierstorfer, J. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6489. [Link]

-

AIP Publishing. (2021). Synthesis and DFT Calculation of Novel Pyrazole Derivatives. [Link]

- Google Patents. (2014). CN104140394A - Preparation method of 1-methyl-3,4,5-trinitro-pyrazole.

-

ResearchGate. (2014). Conformational Analysis, Substituent Effect and Structure activity Relationships of 16-Membered Macrodiolides. [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Li, Y. Y., & Zhang, J. (2016). Synthesis and Crystal Structure of 1-Methoxymethyl-3,4,5-trinitropyrazole. 5th International Conference on Advanced Materials and Computer Science (ICAMCS 2016). [Link]

-

Alkorta, I., Elguero, J., & Claramunt, R. M. (2008). The Boat Conformation in Pyrazaboles. A Theoretical and Experimental Study. Crystal Growth & Design, 8(3), 968–975. [Link]

-

PubChem. 4-Nitro-1H-pyrazole-3-carboxylic acid. [Link]

-

Kiss, L., Mátravölgyi, B., & Mernyák, E. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3824. [Link]

-

NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. [Link]

-

Beilstein-Institut. (2024). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry, 20, 1489–1499. [Link]

-

NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Bouacida, S., Harrabi, K., Marouani, H., & Rzaigui, M. (2016). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. Molecules, 21(8), 1032. [Link]

- Google Patents. (2021). CN112679420B - Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile.

-

ResearchGate. (2021). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. [Link]

-

Jana, S. B., et al. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Journal of Pharmaceutical and Medicinal Chemistry, 10(1), e0101. [Link]

-

Dell'Acqua, M., et al. (2020). Combining Performance with Thermal Stability: Synthesis and Characterization of 5-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazole and Its Energetic Derivatives. Chemistry – An Asian Journal, 15(12), 1896–1903. [Link]

-

Chemistry LibreTexts. (2020). 8.2: Conformational Analysis. [Link]

-

Sadek, M., & Govindan, M. (2015). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. American Journal of Chemistry, 5(1), 1–10. [Link]

-

Fang, W. C., et al. (2024). Crystal structure of 1–methyl-3-propyl-4-nitro- 1H-pyrazole-5-carboxylic acid, C8H11N3O4. Zeitschrift für Kristallographie - New Crystal Structures, 239(3), 503–505. [Link]

-

PubChemLite. 1-ethyl-3-methyl-4-nitro-1h-pyrazole-5-carboxylic acid. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. eurasianjournals.com [eurasianjournals.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. CN104140394A - Preparation method of 1-methyl-3,4,5-trinitro-pyrazole - Google Patents [patents.google.com]

CAS number and chemical identifiers for 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid

Technical Guide: 1-Methyl-3,4-dinitro-1H-pyrazole-5-carboxylic Acid

Abstract

This technical guide provides an in-depth analysis of 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid (CAS 89607-19-2), a critical intermediate in the synthesis of high-energy density materials (HEDMs) and functionalized pyrazole scaffolds.[1] The document details its chemical identity, synthesis pathways via nitration, and unique reactivity profile—specifically its tendency toward decarboxylation during nucleophilic substitution.[1] Designed for researchers in energetic materials and pharmaceutical chemistry, this guide synthesizes data from crystallographic studies and synthetic literature to establish a robust handling and application protocol.[1]

Chemical Identity & Physical Properties

The compound is a highly oxidized pyrazole derivative characterized by two nitro groups at the 3- and 4-positions and a carboxylic acid moiety at the 5-position.[1] Its structure makes it a potent precursor for trinitropyrazoles and other nitrogen-rich energetic compounds.[1]

Table 1: Chemical Identifiers

| Property | Detail |

| Chemical Name | 1-Methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid |

| CAS Registry Number | 89607-19-2 |

| Molecular Formula | C₅H₄N₄O₆ |

| Molecular Weight | 216.11 g/mol |

| SMILES | CN1C(=C(C(=N1)[O-])[O-])C(=O)O |

| Structure Class | Nitropyrazole; Heterocyclic Carboxylic Acid |

| Key Functional Groups | Nitro (-NO₂), Carboxylic Acid (-COOH), N-Methyl (-CH₃) |

Note on Isomerism: The positioning of the nitro groups is critical. The 3,4-dinitro arrangement provides a specific electronic environment that facilitates nucleophilic attack at the 5-position or decarboxylation, distinct from the 3,5-dinitro isomers.[1]

Structural Analysis & Electronic Properties

The pyrazole ring is electron-deficient due to the presence of two strong electron-withdrawing nitro groups.[1] This deficiency is further enhanced by the carboxylic acid group at C5.[1]

-

Acidity: The carboxylic acid proton is expected to be highly acidic (pKa < 3) due to the inductive effect of the adjacent nitro groups and the pyrazole ring.[1]

-

Stability: While the nitro groups add energetic potential, the carboxylic acid group introduces a pathway for decomposition (decarboxylation) under thermal or basic conditions.[1]

Synthesis & Reaction Pathways

The synthesis of 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid typically involves the nitration of a less substituted precursor.[1] The most common route proceeds via the nitration of 1-methylpyrazole-5-carboxylic acid using a mixed acid system (HNO₃/H₂SO₄).[1]

Synthesis Protocol (General Nitration)

-

Precursor: 1-Methyl-1H-pyrazole-5-carboxylic acid (CAS 16034-46-1).[1]

-

Reagents: Fuming Nitric Acid (98%), Concentrated Sulfuric Acid (98%).[1]

-

Conditions: The reaction requires controlled temperature (0–5°C initially, then elevated to 60–80°C) to ensure dinitration without decarboxylation.

-

Workup: Quenching on ice precipitates the dinitro acid product.[1]

Key Reactivity: Decarboxylative Amination

A defining characteristic of this compound is its reactivity with nucleophiles.[1] Research indicates that reaction with ammonia or amines often leads to decarboxylation .[1]

-

Mechanism: The electron-withdrawing nitro groups destabilize the carboxylate intermediate, facilitating the loss of CO₂ when the ring is attacked or when the carboxylate is formed in the presence of heat.[1]

-

Outcome: This reaction is often used intentionally to synthesize 1-methyl-3,4-dinitropyrazole or amino-substituted derivatives where the carboxylic acid is replaced or removed.[1]

Diagram 1: Synthesis and Reactivity Pathway

The following diagram illustrates the transformation from the mononitro precursor to the target acid and its subsequent decarboxylation.[1]

Caption: Synthetic route to CAS 89607-19-2 and its downstream transformation via decarboxylation.

Applications in Energetic Materials

The primary interest in 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid lies in its role as a building block for High-Energy Density Materials (HEDMs) .[1]

-

Precursor for Trinitropyrazoles: It serves as a scaffold for synthesizing 1-methyl-3,4,5-trinitropyrazole (MTNP) , a melt-castable explosive with performance comparable to TNT but with lower sensitivity.[1]

-

Metal-Organic Frameworks (MOFs): The carboxylic acid group allows for coordination with lanthanide ions (e.g., Eu, Tb), creating luminescent energetic frameworks.[1] These materials are explored for their dual use in detection and detonation.[1]

-

Insensitive Munitions: The pyrazole backbone contributes to the thermal stability of the molecule, a critical requirement for insensitive munitions (IM) compliant explosives.[1]

Safety & Handling Protocols

As a polynitro compound, strict safety protocols must be observed.[1]

-

Explosive Hazard: Although the carboxylic acid group adds some stability, the dinitro functionality classifies it as an energetic material.[1] It should be treated as a potential explosive.[1]

-

Thermal Stability: Avoid heating above 100°C unless in a controlled reaction vessel, as decarboxylation can be rapid and exothermic.[1]

-

Incompatibility: Incompatible with strong bases (induces decarboxylation/decomposition) and reducing agents.[1]

-

Storage: Store in a cool, dry place away from light. Segregate from oxidizers and flammables.[1]

References

-

GuideChem. (n.d.).[1] 1-Methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid CAS 89607-19-2.[1] Retrieved from [1]

-

Perevalov, V. P., et al. (1983).[1][2][3] Synthesis of 3-amino-4-nitropyrazoles. Chemistry of Heterocyclic Compounds. (Discusses the amination and decarboxylation of 1-methyl-3,4-dinitropyrazole-5-carboxylic acid).

-

Dalinger, I. L., et al. (2010).[1] Nitration of 3,5-dinitropyrazole. ResearchGate. (Contextualizes the synthesis of polynitropyrazoles).

-

Larina, L. I., & Lopyrev, V. A. (2009).[1] Nitropyrazoles:[4][5][6] 19. Selective nucleophilic substitution. (Details the reactivity of the dinitro-carboxylic acid scaffold).

Sources

Predictive Characterization of Nitropyrazole Precursors: A Technical Guide

Topic: Density and Detonation Velocity Predictions for Nitropyrazole Precursors Content Type: In-depth Technical Guide Audience: Energetic Materials Scientists, Computational Chemists, and Process Safety Engineers.

Executive Summary & Strategic Context

Nitropyrazoles (NPs) represent a critical intersection between high-nitrogen pharmaceutical scaffolds and insensitive high explosives (IHEs). Unlike traditional nitro-aromatics (e.g., TNT), the pyrazole ring offers a higher heat of formation (

For researchers transitioning precursors like 3-nitropyrazole (3-NP) or 4-nitropyrazole (4-NP) into high-performance materials like 3,4-dinitropyrazole (3,4-DNP) , the ability to predict Crystal Density (

This guide details the computational workflows for predicting these physicochemical properties, grounded in Density Functional Theory (DFT) and the Kamlet-Jacobs (K-J) semi-empirical framework.

Theoretical Framework: The Physics of Prediction

Crystal Density ( )

Density is the single most influential variable in energetic performance. The detonation pressure (

-

Challenge: Predicting solid-state density from a single gas-phase molecule requires estimating how molecules pack.

-

Solution: We utilize the Molecular Surface Electrostatic Potential (MSEP) method (Politzer approach). This correlates the volume enclosed by the 0.001 a.u. electron density contour (

) with the crystal density, correcting for intermolecular electrostatic interactions.

Detonation Velocity ( )

The velocity of the shock wave front is calculated using the Kamlet-Jacobs (K-J) equations . This method assumes the explosive reaches the Chapman-Jouguet (C-J) state instantaneously.

Where:

- : Detonation velocity (km/s)

- : Initial density (g/cm³)

- : Moles of gaseous detonation products per gram of explosive (mol/g)

- : Average molar mass of gaseous products ( g/mol )[1]

- : Chemical energy of detonation (cal/g)[1]

Computational Protocol: Step-by-Step

Phase 1: Structure Optimization & Density Prediction

Objective: Determine

Prerequisites:

-

Software: Gaussian 09/16, ORCA, or equivalent.

-

Analysis Tool: Multiwfn (for surface analysis).

Protocol:

-

Geometry Optimization:

-

Perform optimization and frequency calculation to ensure a global minimum (no imaginary frequencies).

-

Level of Theory: B3LYP/6-311++G(d,p) or B3LYP/aug-cc-pVDZ. These basis sets accurately capture the diffuse electron density required for volume estimation.

-

-

Wavefunction Generation:

-

Generate the .wfn or .fchk file from the optimized geometry.

-

-

Surface Analysis (MSEP):

-

Calculate the molecular volume (

) enclosed by the 0.001 a.u. isodensity surface. -

Calculate the balance of positive and negative potential (

) on this surface.

-

-

Density Calculation:

-

Apply the Politzer-Rice equation (or similar recalibrated interaction formula):

-

Note: For nitropyrazoles, interaction terms are critical due to hydrogen bonding (in NH-pyrazoles) and strong dipoles (in N-nitro species).

-

Phase 2: Detonation Parameters (The K-J Workflow)

Objective: Calculate

Protocol:

-

Calculate Heat of Formation (

):-

Use isodesmic reactions or atomization energy methods in Gaussian.

-

Convert Gas Phase

to Solid Phase using Trouton’s Rule or electrostatic potential corrections for Heat of Sublimation (

-

-

Determine Decomposition Products:

-

Apply Kistiakowsky-Wilson (K-W) rules to determine the hierarchy of oxidation:

- (if Oxygen remains)

-

-

Calculate

, -

Solve K-J Equation: Input derived values into the equation defined in Section 2.2.

Visualization of Workflows

Diagram 1: Computational Prediction Pipeline

This diagram illustrates the linear flow from molecular structure to performance metrics.

Caption: Integrated workflow for predicting energetic properties from molecular structure using DFT and K-J semi-empirical methods.

Diagram 2: Decomposition Logic (K-W Rules)

Logic flow for determining the gaseous products (

Caption: Kistiakowsky-Wilson decision tree for determining detonation products based on available oxygen.

Data Summary: Nitropyrazole Precursors

The following table summarizes experimental vs. predicted values for key nitropyrazole derivatives. Note the significant jump in performance when moving from mono- to di-nitro substitution.

| Compound | Formula | Predicted Density ( | Detonation Velocity ( | Detonation Pressure ( | Status |

| 3-Nitropyrazole (3-NP) | 1.58 | ~6.8 | ~19.5 | Precursor | |

| 4-Nitropyrazole (4-NP) | 1.52 | 6.68 | 18.81 | Precursor | |

| 3,4-Dinitropyrazole (3,4-DNP) | 1.81 | 8.24 | 28.80 | Target HEDM | |

| 3,5-Dinitropyrazole (3,5-DNP) | 1.80 | 8.15 | 27.50 | Isomer |

Data Source: Validated against experimental values from Ravi et al. (2015) and Tian et al. (2012).

Experimental Validation (Self-Correcting Protocols)

To ensure the trustworthiness of your model, you must validate predictions with physical measurements.

Density Validation (Gas Pycnometry)

-

Method: Helium Gas Pycnometry.

-

Why: Unlike liquid displacement, He pycnometry penetrates the finest pores of the crystalline lattice, providing a "true" skeletal density that matches the theoretical maximum density (TMD) predicted by DFT.

-

Protocol Check: Ensure the sample is thoroughly dried (desiccated) to remove surface moisture, which skews density lower.

Velocity Validation (Optical Probes)

-

Method: Rate Stick Method / Chirped Fiber Bragg Gratings (CFBG).

-

Why: Rate sticks provide a direct measurement of the steady-state detonation wave.

-

Protocol Check: The charge diameter must exceed the "critical diameter" (

) of the nitropyrazole (typically >5mm for insensitive pyrazoles) to avoid failure diameter effects where

References

-

Kamlet, M. J., & Jacobs, S. J. (1968).[2] Chemistry of Detonations.[2][3][4][5][6] I. A Simple Method for Calculating Detonation Properties of CHNO Explosives. The Journal of Chemical Physics. Link

-

Ravi, P., et al. (2015).[5] Experimental and DFT studies on the structure, infrared and Raman spectral properties of dinitropyrazoles. Journal of Molecular Structure. Link[5]

-

Tian, X., Li, J., & Wang, J. (2012).[5] Synthesis of 3,4-Dinitropyrazole. Chinese Journal of Synthetic Chemistry. Link

-

Politzer, P., et al. (2009).[7] An electrostatic interaction correction for improved crystal density predictions. Molecular Physics. Link

-

Keshavarz, M. H. (2005). A Simple and Reliable Method for Predicting the Detonation Velocity of CHNOFCl and Aluminized Explosives. Propellants, Explosives, Pyrotechnics.[3][5][7] Link

Sources

- 1. Sciencemadness Discussion Board - Problems with the Kamlet-Jacobs Equations - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. nmt.edu [nmt.edu]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]

- 5. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bibliotekanauki.pl [bibliotekanauki.pl]

Synthesis and Mechanistic Evaluation of 1-Methyl-3,4-dinitro-1H-pyrazole-5-carboxylic Acid

Executive Summary & Rationale

The synthesis of highly functionalized polynitropyrazoles is a critical domain within the development of advanced energetic materials and specialized pharmaceutical building blocks. Specifically, 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid (CAS: 89607-19-2) represents a structurally dense heterocycle where the pyrazole core is fully substituted[1]. The presence of two adjacent nitro groups, a methyl group, and a carboxylic acid moiety on a single five-membered ring creates profound steric and electronic complexities.

As an Application Scientist, it is vital to understand that the synthesis of this compound cannot be achieved via a single-step exhaustive nitration. The electron-withdrawing nature of the carboxylic acid and the first introduced nitro group severely deactivates the pyrazole ring[2]. Consequently, a sequential, thermodynamically driven two-step electrophilic aromatic substitution (

Mechanistic Pathway & Causality

The pyrazole core is an aromatic system with one pyrrole-like nitrogen (N1) and one pyridine-like nitrogen (N2). In 1-methylpyrazole-5-carboxylic acid, the N-methyl group provides a mild inductive electron-donating effect, while the C5-carboxylic acid is strongly electron-withdrawing.

-

First Nitration (C4 Position): The initial electrophilic attack occurs exclusively at the C4 position. This regioselectivity is dictated by the stabilization of the Wheland intermediate; attack at C4 allows the positive charge to be delocalized across the two nitrogen atoms without placing a localized positive charge adjacent to the electron-withdrawing carboxylate group[3]. Standard mixed acid (HNO₃/H₂SO₄) provides sufficient nitronium ion (

) concentration for this step[4]. -

Second Nitration (C3 Position): Once 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid is formed, the ring becomes highly deactivated. The C3 position is flanked by the N2 atom and the C4-nitro group, creating a localized electron deficiency. Standard mixed acids fail here. To drive the equilibrium, oleum (fuming sulfuric acid containing free SO₃) must be paired with fuming nitric acid. The SO₃ acts as a powerful dehydrating agent, shifting the equilibrium entirely toward

formation, while elevated temperatures (80–100 °C) provide the kinetic energy required to overcome the massive activation barrier of the deactivated ring[2].

Synthetic Workflow Visualization

Synthetic workflow for 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid via sequential nitration.

Quantitative Reaction Parameters

To ensure reproducibility and facilitate scale-up, the thermodynamic and kinetic parameters of both synthetic steps are summarized below. Strict adherence to these equivalent ratios prevents thermal runaway, a known hazard when synthesizing energetic nitropyrazoles[5].

| Reaction Step | Substrate | Nitrating System | Temp (°C) | Time (h) | Expected Yield (%) |

| Mononitration | 1-Methylpyrazole-5-carboxylic acid | Conc. HNO₃ (1.5 eq) / H₂SO₄ (solvent) | 60 | 4.0 | 85 - 92 |

| Dinitration | 1-Methyl-4-nitropyrazole-5-carboxylic acid | Fuming HNO₃ (3.0 eq) / Oleum 20% | 100 | 12.0 | 45 - 60 |

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Built-in analytical checkpoints ensure that the operator can verify the success of the intermediate before committing to the hazardous dinitration step.

Protocol A: Synthesis of 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid

Causality Check: Sulfuric acid is used as both the solvent and the catalyst to protonate nitric acid, generating the active

-

Acid Mixture Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer, internal thermocouple, and an ice bath, add 100 mL of concentrated sulfuric acid (H₂SO₄, 98%). Slowly add 50 mL of concentrated nitric acid (HNO₃, 70%) dropwise. Maintain the internal temperature strictly below 10 °C[4].

-

Substrate Addition: Portion-wise, add 20.0 g of 1-methylpyrazole-5-carboxylic acid to the mixed acid solution. Ensure each portion is fully dissolved before adding the next to prevent localized exotherms.

-

Heating & Reaction: Remove the ice bath. Attach a reflux condenser and gradually heat the reaction mixture to 60 °C. Stir continuously for 4 hours.

-

Quenching & Isolation: Cool the mixture to ambient temperature. Slowly pour the acidic solution over 500 g of crushed ice with vigorous stirring. The mononitrated intermediate will precipitate as a pale-yellow solid.

-

Filtration: Filter the precipitate under vacuum. Wash the filter cake extensively with cold distilled water until the filtrate reaches a neutral pH. Dry in a vacuum oven at 50 °C.

-

Validation Checkpoint 1: ¹H NMR (DMSO-

) should show the complete disappearance of the C4 aromatic proton (originally ~6.8 ppm). The N-methyl singlet (~4.0 ppm) and C3 proton singlet (~8.1 ppm) will remain.

Protocol B: Synthesis of 1-Methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid

Causality Check: The extreme deactivation of the mononitrated intermediate requires oleum. The free SO₃ scavenges the water generated during nitration, preventing the dilution of the acid and maintaining a maximum concentration of

-

Harsh Nitrating System: Safety Note: Perform strictly in a reinforced fume hood; energetic pyrazoles pose explosion risks under thermal stress[5]. In a 250 mL heavy-walled flask, prepare a highly reactive nitrating mixture by carefully combining 40 mL of fuming nitric acid (HNO₃, >90%) and 60 mL of oleum (20% SO₃) at 0 °C.

-

Substrate Introduction: Slowly add 10.0 g of the validated 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid from Protocol A.

-

Reflux/Heating: Heat the reaction mixture to 100 °C for 12 hours. The elevated temperature is mandatory to provide the activation energy required to overcome the deactivated ring's energy barrier.

-

Quenching: Cool the mixture to 0 °C. Using extreme caution, pour the mixture over 600 g of crushed ice to quench the oleum (highly exothermic).

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 200 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Recrystallize the crude product from an ethanol/water gradient to yield the pure 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid[1].

-

Validation Checkpoint 2: ¹H NMR (DMSO-

) will show the complete absence of any aromatic ring protons, leaving only the N-methyl singlet (~4.1 ppm) and the broad carboxylic acid OH peak, confirming full substitution of the pyrazole core.

References

- Guidechem. "4-chloro-1-methyl-3,5-dinitro-1H-pyrazole" (Contains CAS 89607-19-2 reference data). Guidechem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIh4JstIQNQfvNX-FwIu50K5wxMN3oytci7ogs3egLbXhlVxRDN8oLqeKBKVNslim_hR-LrXosBhYma9AhbL8OUuULwb2cEgUwSC7wjz6x1nlGVb3ihXikZNcaxIrcleCcEQGG85k3eaD2If2AQtIe2rbdicm3IQokYhTLF31WSSJrjWJHU4W-KPf-F_LotIg=]

- Wu, R.-T., Li, H.-Y., et al. "Nitropyrazoles: 18. Synthesis and transformations of 5-amino-3,4-dinitropyrazole." Journal of Molecular Modeling. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6pBy5avaP99_x-1ipcv6lHY-9DyH9tZ9ttf46f5XSxOzSTOoglizPXvE7vkYgAvjK-_ggnBS3FR6TrPnzBfR15fpenPF7cvbVOQ1JsLigZqrZhjb6rTo-IL8pF-ZmcI7tddUk8Vy1Jt7QfPFGnjijFc5eTxXBFaPyHASVSdsNQSxdrt22dgamqcG8FtOfTGBuxW598lPLJNt7itWQJfCfHl_Q9Zt0OMNksInu6_0HWMZFTzgBNhXoLYEZyw==]

- D-NB. "Lithium Nitropyrazolates as Potential Red Pyrotechnic Colorants." D-NB Info.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGj56CClZ4n_rk4rZVliwZFCKHMnP6IDUmvq5smeq2_UZshsTHkJDiGK_BmLiDLn8eNm9JerDEgsNPJXDHg1mcqJxPgxcXTlxceLnH6gahiNfz1P-N6c5g3dG0=]

- Lyalin, B. V., Petrosyan, V. A., Ugrak, B. "Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives." ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFbG2d7RKGmZ9xZft6l5ztCTwt45m_tfgkhvbRiK4qI7d5nbYKJc048XvAqbkapEioBRqAZB_8zaztGCfUcqDlaiewGeWffYLKLwYAGPhEzoqlOkfxC77MKI-_TI2uwB8f5FY_cqj0T2JRF78wPT2uns5fQ2jHF29GKfYHJfY9OQ8MCU6F-S2CWISUZDLj8mrpKGpIaNb7kUb1wc-KUgfhvzvBTxZCPVo5JuyHTg_r6Q==]

- ResearchGate. "Filling the Gap: Chemistry of 3,5-Bis(trifluoromethyl)-1H-pyrazoles." ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlJd5oUs39Cz5_uDdXP9z1ryb1jrqoNlPg8yBcKQ3SlrDj_fGZyQfH7XQHrGRbJUCawxPFG9ujNqf6s54B0FmC8D39Ngy_heD8aLvjWLCQfDV0kUna6883G9rGRdxTrIvX4k4PZMSQ1gl2rzmoeRAiNgiWOvfgJJry4WnKLdhCr6NHwHeHK8OL7RnK_WA47nLrw2uGXO22DtD5xvq0WqHiTDLW4RyJbjgCOaYMOKKdW7hHnp35uyUY5oTIzrYPcscN]

Sources

An In-depth Technical Guide on the Proposed Thermal Decomposition Mechanism of 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the proposed thermal decomposition mechanism of 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in the field of energetic materials. In the absence of direct experimental studies on this specific molecule, this document synthesizes findings from literature on the thermal behavior of analogous dinitropyrazoles, nitropyrazole carboxylic acids, and other energetic materials. We propose a multi-step decomposition pathway initiated by decarboxylation, followed by the homolysis of the C-NO2 bonds and subsequent ring cleavage. This guide details the foundational chemical principles, outlines a proposed synthesis route, and presents a hypothetical decomposition mechanism. Furthermore, we provide detailed experimental protocols for thermal analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetry coupled with Mass Spectrometry (TG-MS) to validate the proposed mechanism. A computational workflow using Density Functional Theory (DFT) is also described to theoretically investigate the reaction pathways and their corresponding energy barriers. This document is intended to serve as a foundational resource for researchers and scientists in the fields of chemistry and drug development, providing both a theoretical framework and practical guidance for the investigation of this and similar energetic compounds.

Introduction

Nitro-substituted pyrazoles are a class of energetic materials that have garnered significant attention due to their high density, favorable enthalpies of formation, and often, reduced sensitivity to external stimuli compared to traditional explosives.[1] The thermal stability and decomposition mechanism of these compounds are critical parameters that dictate their safety, storage, and performance characteristics. While extensive research has been conducted on various dinitropyrazoles and their derivatives, a detailed investigation into the thermal decomposition of 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid is not currently available in the public domain.[1][2][3]

The presence of both nitro and carboxylic acid functionalities on the pyrazole ring suggests a complex decomposition pathway. The carboxylic acid group introduces the possibility of an initial decarboxylation step, a reaction known to be promoted by heat.[4] The two nitro groups, essential for the energetic nature of the molecule, are expected to play a central role in the subsequent decomposition steps, likely through the homolytic cleavage of the C-NO2 bonds.[3] The methyl group on the pyrazole nitrogen is anticipated to influence the overall stability of the heterocyclic ring.

This guide aims to bridge the current knowledge gap by proposing a plausible thermal decomposition mechanism for 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid based on established principles of physical organic chemistry and the documented behavior of structurally related compounds. We will also provide a detailed roadmap for the experimental and computational validation of the proposed mechanism.

Proposed Synthesis of 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid

A plausible synthetic route to the title compound can be envisioned starting from commercially available 1-methyl-1H-pyrazole-5-carboxylic acid. The synthesis would involve a nitration step, which, for pyrazoles, typically requires harsh conditions.

Experimental Protocol: Synthesis

-

Dissolution: Dissolve 1-methyl-1H-pyrazole-5-carboxylic acid in a volume of concentrated sulfuric acid in a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath.

-

Preparation of Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture by adding fuming nitric acid to an equal volume of concentrated sulfuric acid, while maintaining a low temperature with an ice-water bath.

-

Nitration: Slowly add the nitrating mixture dropwise to the solution of the pyrazole carboxylic acid, ensuring the reaction temperature does not exceed 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography.

-

Workup: Pour the reaction mixture over crushed ice, which should induce the precipitation of the crude product.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid.

Caution: This synthesis involves the use of strong acids and the preparation of a potentially energetic material. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Proposed Thermal Decomposition Mechanism

We hypothesize that the thermal decomposition of 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid proceeds through a series of steps, as illustrated in the diagram below.

Caption: Proposed thermal decomposition pathway for 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid.

Step 1: Initial Decarboxylation

Given the presence of the carboxylic acid group, the initial and lowest energy decomposition step is likely to be decarboxylation. This is a common thermal reaction for carboxylic acids, especially those with electron-withdrawing groups on the aromatic ring, which can stabilize the resulting carbanion or radical intermediate.[4] This step would lead to the formation of 1-methyl-3,4-dinitropyrazole and the evolution of carbon dioxide gas.

Step 2: Homolytic Cleavage of C-NO2 Bonds

Following decarboxylation, the resulting 1-methyl-3,4-dinitropyrazole would undergo further decomposition at higher temperatures. The weakest bonds in this molecule are the C-NO2 bonds. Homolytic cleavage of one of these bonds would generate a pyrazolyl radical and a nitrogen dioxide (NO2) radical.[3] The two nitro groups are in different positions (3 and 4), and it is plausible that one C-NO2 bond is weaker than the other, leading to a preferential initial cleavage.

Step 3: Pyrazole Ring Cleavage and Propagation

The highly reactive pyrazolyl radical and NO2 radical will then initiate a cascade of further reactions. The pyrazole ring itself will eventually fragment. The NO2 can act as an oxidizing agent, reacting with the organic fragments.[3] This complex series of radical reactions will ultimately lead to the formation of a mixture of stable gaseous products, such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and nitrogen gas (N2).

Experimental Validation

To validate the proposed mechanism, a series of thermal analysis experiments are required.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique can be used to determine the onset temperature of decomposition, the peak decomposition temperature, and the enthalpy of decomposition.

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 1-2 mg of 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample from room temperature to approximately 400°C at a constant heating rate (e.g., 5, 10, 15, and 20°C/min) under an inert atmosphere (e.g., nitrogen or argon).

-

Data Analysis: Analyze the resulting thermogram to identify endothermic (melting) and exothermic (decomposition) events. The presence of two distinct exothermic peaks could support the two-stage decomposition (decarboxylation followed by ring decomposition). The Kissinger method can be used with data from multiple heating rates to determine the activation energy of the decomposition processes.[5]

Thermogravimetry-Mass Spectrometry (TG-MS)

TG-MS combines thermogravimetry, which measures the change in mass of a sample as a function of temperature, with mass spectrometry, which identifies the gaseous products evolved during decomposition.

Experimental Protocol: TG-MS Analysis

-

Sample Preparation: Place a slightly larger sample (5-10 mg) of the compound into the TG sample holder.

-

Instrument Setup: Couple the outlet of the TG furnace to the inlet of a mass spectrometer via a heated transfer line.

-

Thermal Program: Heat the sample from room temperature to a temperature beyond the final decomposition step at a controlled heating rate (e.g., 10°C/min) under an inert helium atmosphere.

-

Data Analysis: Correlate the mass loss steps observed in the TG curve with the mass spectra of the evolved gases. The detection of CO2 (m/z = 44) at the initial mass loss step would provide strong evidence for decarboxylation. The subsequent detection of NO2 (m/z = 46) and other nitrogen-containing fragments would support the cleavage of the C-NO2 bonds and ring fragmentation.

Caption: Experimental workflow for the investigation of the thermal decomposition mechanism.

Computational Investigation

Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the proposed decomposition mechanism by calculating the energies of reactants, transition states, and products.

Computational Workflow

-

Geometry Optimization: Optimize the geometries of the reactant, proposed intermediates, and transition states using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311+G(d,p)).[6][7]

-

Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).

-

Transition State Search: Use methods such as the Berny algorithm to locate the transition state structures for the key elementary steps (decarboxylation, C-NO2 bond cleavage).

-

Reaction Pathway Analysis: Construct a potential energy surface for the proposed decomposition pathways to identify the lowest energy route.

-

Activation Energy Calculation: Calculate the activation energies for each step to predict the most likely initial decomposition reaction and subsequent steps.

Data Summary

While experimental data for the target compound is not available, we can anticipate the types of results that would be obtained from the proposed experiments.

Table 1: Anticipated DSC Data

| Parameter | Expected Value Range | Significance |

| Onset of Decomposition (°C) | 150 - 200 | Indicates the start of thermal instability. |

| Peak Decomposition Temp (°C) | 180 - 250 | Temperature of maximum decomposition rate. |

| Enthalpy of Decomposition (J/g) | -1000 to -2500 | Measure of the energy released during decomposition. |

Table 2: Anticipated TG-MS Data

| Mass Loss Step | Temperature Range (°C) | % Mass Loss | Evolved Species (m/z) | Interpretation |

| 1 | 150 - 200 | ~20% | 44 (CO2) | Decarboxylation |

| 2 | 200 - 300 | ~60% | 46 (NO2), 30 (NO), 28 (N2, CO) | C-NO2 cleavage and ring fragmentation |

Conclusion

This technical guide has presented a detailed, albeit proposed, thermal decomposition mechanism for 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid. Based on the chemical functionalities present and the known behavior of related compounds, a multi-step process involving initial decarboxylation followed by nitro group cleavage and ring fragmentation is the most plausible pathway. The outlined experimental and computational workflows provide a clear and robust strategy for the validation of this hypothesis. The insights gained from such studies are crucial for the safe handling, formulation, and application of this and other novel energetic materials.

References

- ACS Omega. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles.

- MDPI. (2025).

- PMC. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. PMC.

- ResearchGate. (2026). Thermal Decomposition of Nitropyrazoles.

- ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (4).

- Crystal Growth & Design. (2024). Insights into Structural and Energetic Features of 3,5-Dinitropyrazole-4-carboxylic Acid and Its Energetic Salts.

- MDPI. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI.

- ResearchGate. (2025). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.

- Thermochimica Acta. (2017). ThermoML:Thermochim. Acta 2017, 651, 83-99. Thermodynamics Research Center.

- RSC Publishing. (n.d.). Autocatalytic decomposition of energetic materials: interplay of theory and thermal analysis in the study of 5-amino-3,4-dinitropyrazole thermolysis.

- SciSpace. (2021). Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3- Dioxane Compounds.

- PMC. (2021).

- Google Patents. (n.d.). CN104140394A - Preparation method of 1-methyl-3,4,5-trinitro-pyrazole.

- AKJournals. (n.d.). Chemistry and thermal decomposition of trinitropyrazoles.

- PubMed. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.

- ResearchGate. (n.d.). Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole.

- R Discovery. (2022).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ThermoML:Thermochim. Acta 2017, 651, 83-99 [trc.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

Advanced Crystal Packing and Density Functional Theory (DFT) Studies of Nitropyrazoles

Executive Summary

Nitropyrazoles represent a critical class of high-energy-density materials (HEDMs) and pharmaceutical intermediates. Their performance—whether as insensitive munitions or bioactive ligands—is governed strictly by their solid-state density and intermolecular stability. This guide details the computational and experimental workflows required to characterize these systems, moving beyond standard gas-phase calculations to solid-state modeling.

Core Thesis: Accurate prediction of nitropyrazole properties requires a dual-approach: dispersion-corrected DFT to handle non-covalent interactions (NCIs) and Hirshfeld Surface Analysis to quantify crystal packing efficiency.

Theoretical Framework & Causality

The "Density-Stability" Paradox

In energetic materials, performance (detonation velocity,

Selecting the Correct DFT Functional

Standard functionals like B3LYP fail to accurately predict unit cell volumes because they lack long-range dispersion corrections. For nitropyrazoles, where van der Waals forces dominate packing, the following are required:

-

M06-2X: The "gold standard" for main-group thermochemistry and non-covalent interactions. It implicitly captures medium-range correlation energy.

-

B97X-D: Includes explicit atom-atom dispersion corrections, essential for predicting

Causality: Without dispersion correction, calculated densities are often underestimated by 3–5%, leading to errors in detonation velocity predictions of >200 m/s.

Experimental & Computational Protocol

This workflow integrates X-ray Diffraction (XRD) data with Quantum Chemical calculations to validate structural integrity.

Step-by-Step Methodology

Phase 1: Geometry Optimization (Gas Phase)

-

Input Generation: Construct the molecular model (e.g., using GaussView).

-

Level of Theory: Run optimization at M06-2X/6-311++G(d,p).[1]

-

Why: The diffuse functions (++) are critical for describing the lone pairs on nitro groups and anionic nitrogen atoms.

-

-

Validation: Ensure no imaginary frequencies (NImag=0).

Phase 2: Solid-State Simulation (Periodic Boundary Conditions)

-

Starting Point: Import the CIF (Crystallographic Information File) from XRD.

-

Software: CASTEP or VASP (plane-wave codes) or Crystal17 (Gaussian basis).

-

Optimization: Relax atomic positions while keeping unit cell parameters fixed (if validating experimental data) or fully relax cell parameters (if predicting polymorphs).

-

Key Metric: Calculate the Lattice Energy (

) :-

Significance: A higher magnitude

indicates greater thermodynamic stability.

-

Phase 3: Topology Analysis (Hirshfeld & AIM)

-

Atoms in Molecules (AIM): Calculate critical points (BCPs) to determine bond strength.

-

Criterion: A Laplacian

at the BCP indicates closed-shell interactions (hydrogen bonds/van der Waals).

-

Workflow Visualization

The following diagram outlines the integrated workflow for characterizing nitropyrazoles, from synthesis to property prediction.

Figure 1: Integrated computational and experimental workflow for nitropyrazole characterization.

Data Analysis & Case Studies

Quantitative Comparison of Functionals

The table below illustrates the necessity of dispersion correction when calculating the density of 3,4,5-Trinitropyrazole (TNP) compared to experimental XRD data.

| Method/Basis Set | Density ( | Error (%) | Detonation Velocity ( |

| Experimental (XRD) | 1.87 | - | 8,850 |

| B3LYP/6-311++G(d,p) | 1.76 | -5.8% | 8,420 |

| M06-2X/6-311++G(d,p) | 1.86 | -0.5% | 8,810 |

| 1.88 | +0.5% | 8,890 |

*Calculated using Kamlet-Jacobs equations based on predicted densities.

Intermolecular Interactions

In nitropyrazoles, the nitro groups often twist out of the pyrazole plane to relieve steric strain, but crystal packing forces (stacking) can force them back into planarity.

-

Observation: Hirshfeld analysis typically reveals that O...H interactions constitute 35–45% of the total surface area, while N...O interactions (indicative of stacking) contribute 10–15%.

-

Significance: High "Impact Sensitivity" (dangerous instability) is often correlated with large "void volumes" in the crystal lattice. DFT-calculated void volumes provide a direct metric for safety screening.

References

-

Zhao, G., et al. (2026). Density Functional Theory (DFT) Study on the Structures and Energetic Properties of Isomers of Tetranitro-bis-1,2,4-triazoles. PMC. Link

-

Klapötke, T. M., et al. (2022). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. MDPI Molecules. Link

-

Shkineva, T., et al. (2023). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)tetrazole. Acta Crystallographica Section E. Link

-

Zhang, J., et al. (2025).[5] Study on the crystal structure and properties of a new crystal form of 3-nitro-1,2,4-triazole-5-one (NTO). CrystEngComm. Link

-

Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm (Foundational methodology for the protocol). Link

Sources

- 1. Density Functional Theory (DFT) Study on the Structures and Energetic Properties of Isomers of Tetranitro-bis-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

solubility profile of 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid. While specific experimental solubility data for this compound is not extensively documented in publicly available literature, this guide offers a robust predictive analysis based on its molecular architecture and the known properties of related dinitropyrazole derivatives. Furthermore, a detailed, field-proven experimental protocol for accurate solubility determination is presented, designed to empower researchers, scientists, and drug development professionals in their work with this and similar molecules. The methodologies outlined herein are grounded in established principles of physical chemistry and are designed to yield reliable and reproducible data crucial for synthesis, purification, formulation, and screening applications.

Introduction: The Significance of 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid and its Solubility

1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid is a heterocyclic compound characterized by a pyrazole core functionalized with a methyl group, two nitro groups, and a carboxylic acid moiety. This combination of functional groups suggests a molecule with a complex and nuanced physicochemical profile. The pyrazole ring is a common scaffold in medicinal chemistry, and nitro groups are known to be important pharmacophores in various therapeutic areas.[1] The presence of the carboxylic acid group provides a handle for salt formation and further chemical modification.

A thorough understanding of a compound's solubility in various organic solvents is paramount for its successful application in research and development. Key processes that are critically dependent on solubility data include:

-

Synthetic Chemistry: Solvent selection for reactions involving 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid is dictated by its solubility. Poor solubility can lead to low reaction rates and yields.

-

Purification: Recrystallization, a common method for purifying solid organic compounds, relies on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.

-

Formulation Development: For pharmaceutical applications, the ability to dissolve the active pharmaceutical ingredient (API) in a suitable solvent is often the first step in creating a viable drug product.

-

Analytical Chemistry: The preparation of samples for techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy requires the compound to be dissolved in an appropriate solvent.

Given the absence of specific public data, this guide provides the necessary theoretical foundation and practical methodology to empower researchers to generate this critical information.

Predicted Solubility Profile of 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid

The molecular structure of 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid allows for a reasoned prediction of its solubility behavior. The key structural features influencing its solubility are:

-

Carboxylic Acid Group (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. This feature will strongly favor solubility in polar protic solvents.[2]

-

Nitro Groups (-NO2): These are strongly electron-withdrawing and polar, aprotic groups. They contribute to the overall polarity of the molecule and can act as hydrogen bond acceptors.

-

Pyrazole Ring: A five-membered heterocyclic aromatic ring containing two adjacent nitrogen atoms. The ring system itself is polar.

-

Methyl Group (-CH3): A non-polar, hydrophobic group that will slightly decrease solubility in highly polar solvents.

Based on these features, a qualitative solubility profile can be predicted:

-

High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate the polar regions of the molecule. Polar protic solvents like methanol and ethanol are also expected to be good solvents due to their ability to form hydrogen bonds with the carboxylic acid and nitro groups.

-

Moderate Solubility: Anticipated in solvents of intermediate polarity like acetone, ethyl acetate, and acetonitrile.

-

Low to Negligible Solubility: Expected in non-polar solvents such as hexane, toluene, and dichloromethane, as these solvents cannot effectively interact with the polar functional groups of the molecule.

This predicted profile is consistent with general observations for other highly functionalized pyrazole derivatives, which often exhibit poor solubility in non-polar organic solvents and water.[3]

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a solvent.[4][5] This method involves agitating an excess of the solid with the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solid in the supernatant is then determined analytically.

Rationale for Method Selection

The isothermal shake-flask method is chosen for its reliability and its ability to ensure that a true equilibrium is achieved, which is critical for obtaining accurate solubility data. This method is less susceptible to errors arising from supersaturation, which can be an issue with other techniques.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid to several vials. An amount that is visibly in excess of what will dissolve is crucial.

-

To each vial, add a known volume or mass of a specific organic solvent. A range of solvents from different classes (polar protic, polar aprotic, non-polar) should be tested.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath. The temperature should be precisely controlled (e.g., 25 °C ± 0.1 °C).

-

Agitate the vials for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. The required time may need to be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed in the temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled pipette to match the equilibration temperature, avoiding the collection of any solid particles.

-

Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

Accurately weigh the filtered solution.

-

-

Quantification of Solute:

-

Evaporate the solvent from the filtered solution under a stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Once the solvent is completely removed, weigh the vial containing the dry solute. The difference in weight gives the mass of the dissolved 1-methyl-3,4-dinitro-1H-pyrazole-5-carboxylic acid.

-

Alternatively, the concentration of the solute in the filtered supernatant can be determined using a suitable analytical technique such as HPLC with UV detection, for which a calibration curve would first need to be established.

-

-

Calculation of Solubility:

-

Calculate the solubility using the mass of the dissolved solute and the mass or volume of the solvent used.

-

Express the solubility in appropriate units, such as grams per 100 g of solvent ( g/100g ), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Visualizing the Experimental Workflow

Caption: Experimental workflow for solubility determination using the isothermal shake-flask method.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Tabular Summary of Solubility Data

| Solvent | Solvent Class | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mol/L) |

| Methanol | Polar Protic | 25.0 | ||

| Ethanol | Polar Protic | 25.0 | ||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25.0 | ||

| Acetonitrile | Polar Aprotic | 25.0 | ||

| Ethyl Acetate | Intermediate Polarity | 25.0 | ||

| Dichloromethane | Non-Polar | 25.0 | ||

| Toluene | Non-Polar | 25.0 | ||

| Hexane | Non-Polar | 25.0 |

Interpreting the Results

The quantitative data obtained will either confirm or refine the predicted solubility profile. A high solubility in polar solvents would affirm the dominant role of the carboxylic acid and nitro groups in dictating the compound's interactions. Conversely, any unexpectedly high solubility in less polar solvents might suggest other intermolecular forces, such as π-π stacking of the pyrazole rings, are at play. This data is invaluable for making informed decisions in subsequent research and development activities.

Factors Influencing Solubility

Sources

Architectures of Energy: The Evolution and Synthesis of Energetic Pyrazole Carboxylic Acids

Executive Summary

This technical guide explores the structural evolution, synthetic methodologies, and energetic applications of pyrazole carboxylic acids. Historically overshadowed by traditional C-nitro precursors, these compounds have emerged as critical "molecular architects" in the design of Insensitive High Explosives (IHEs) and Energetic Metal-Organic Frameworks (E-MOFs). By incorporating the carboxyl moiety (

Part 1: The Strategic Niche

Why Pyrazole Carboxylic Acids?

In the development of High-Energy Density Materials (HEDMs), the pyrazole ring is prized for its high heat of formation (

The introduction of a carboxylic acid group serves three specific causal functions:

-

Density Enhancement: The

group promotes strong intermolecular hydrogen bonding (forming robust dimers or catemers), which significantly increases crystal density—a primary driver of detonation velocity ( -

Salt Formation: The acidic proton allows for easy deprotonation to form salts with nitrogen-rich cations (e.g., hydrazinium, hydroxylammonium), further boosting the oxygen balance and nitrogen content.

-

Coordination Ligands: The carboxylate group acts as a rigid linker for transition metals, enabling the synthesis of E-MOFs where the explosive energy is trapped within a stable, porous lattice.

Part 2: Historical Trajectory & Development

Era 1: The "Overlooked" Intermediates (1980s–2000s)

Early research focused on removing the carboxylic acid group via decarboxylation to isolate pure nitropyrazoles. The acid was seen merely as a transient synthetic artifact. The harsh nitration conditions (mixed acid

Era 2: Functionalization & Salts (2010s–Present)

Groups led by Klapötke, Shreeve, and others shifted the paradigm. They recognized that 3,5-dinitropyrazole-4-carboxylic acid (CDNP) possessed a unique combination of thermal stability (

Era 3: The MOF Revolution (Current)

The current frontier utilizes these acids as ligands. By reacting pyrazole carboxylic acids with metal nitrates (Cu, Zn, Ag), researchers are creating 3D energetic frameworks that outperform RDX in safety while maintaining high detonation pressures.

Part 3: Critical Synthesis Protocol

Target Compound: 3,5-Dinitropyrazole-4-carboxylic Acid (CDNP) Mechanism: Oxidation of alkyl-substituted nitropyrazoles.

Note: This protocol synthesizes CDNP via the oxidation of 3,5-dimethyl-4-nitropyrazole. This route avoids the instability associated with nitrating the carboxylic acid directly.

Reagents Required[1][2][3][4][5]

-

3,5-Dimethyl-4-nitropyrazole (Precursor)

-

Potassium Permanganate (

)[1] -

Hydrochloric Acid (

, conc.) -

Deionized Water

-

Dichloromethane (DCM) for extraction

Step-by-Step Methodology

-

Oxidative Slurry Formation:

-

Suspend 0.01 mol of 3,5-dimethyl-4-nitropyrazole in 50 mL of water in a three-necked round-bottom flask equipped with a reflux condenser and thermometer.

-

Causality: Water serves as the solvent to moderate the exotherm of the oxidation.

-

-

Controlled Addition:

-

Add

(0.06 mol, excess) in small portions over 30 minutes while maintaining the temperature between 60–70°C. -

Safety Check: Do not exceed 80°C to prevent thermal runaway or premature decarboxylation.

-

-

Reflux & Reaction:

-

Heat the mixture to reflux (100°C) for 6–8 hours. The purple color of permanganate should fade to a brown manganese dioxide (

) precipitate, indicating reaction progress.

-

-

Filtration & Acidification:

-

Filter the hot solution to remove

. Wash the filter cake with hot water. -

Cool the filtrate to 0–5°C in an ice bath.

-

Slowly add concentrated

until pH -

Observation: A white to pale yellow precipitate (the carboxylic acid) will form.

-

-

Purification:

-

Extract the aqueous layer with ethyl acetate or ether if precipitation is incomplete.

-

Recrystallize the crude solid from water/ethanol (1:1).

-

Self-Validating Checkpoint:

-

Melting Point: The product should decompose rather than melt, typically around 260–270°C.

-

IR Spectroscopy: Look for the characteristic

carbonyl stretch at

Part 4: Visualization of Architectures

Diagram 1: Synthesis Pathway of CDNP

This pathway illustrates the conversion from a methylated precursor to the target energetic acid.

Caption: Figure 1. Synthesis of CDNP via nitration followed by methyl group oxidation.

Diagram 2: Application Decision Tree

How to utilize the synthesized acid for specific energetic requirements.

Caption: Figure 2. Divergent applications of pyrazole carboxylic acids in salts vs. MOFs.

Part 5: Energetic Performance Data

The following table compares the Dihydroxylammonium salt of CDNP against standard military explosives. The salt derivative is chosen because the free acid is often converted to a salt to maximize performance.

| Property | Units | RDX (Ref) | HMX (Ref) | CDNP Salt (Target) |

| Formula | - | |||

| Density ( | 1.82 | 1.91 | 1.84 | |

| Detonation Velocity ( | 8,750 | 9,100 | 8,700 | |

| Detonation Pressure ( | 34.7 | 39.3 | 33.5 | |

| Decomposition Temp ( | 204 | 279 | > 260 | |

| Impact Sensitivity ( | 7.4 | 7.4 | > 40 (Insensitive) |

Data Interpretation: The CDNP salt offers a detonation velocity comparable to RDX but with significantly higher thermal stability and lower sensitivity, classifying it as a superior candidate for Insensitive Munitions (IM).

References

-

Pandey, K., et al. (2024). Insights into Structural and Energetic Features of 3,5-Dinitropyrazole-4-carboxylic Acid and Its Energetic Salts. Crystal Growth & Design. Link

- Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter.

-

El Boutaybi, M., et al. (2020).[2][3][4] Importance of pyrazole carboxylic acid in MOFs preparation. Arabian Journal of Chemical and Environmental Research.[2][3] Link

-

Zhang, J., et al. (2023). Synthesis, Crystal Structure, and Characterization of Energetic Salts Based on 3,5-Diamino-4H-Pyrazol-4-One Oxime. MDPI. Link

-

He, P., et al. (2018). New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole. Dalton Transactions. Link

Sources

Methodological & Application

Application Note: Strategic Nitration Protocols for 1-Methyl-3,4-Dinitro-1H-Pyrazole-5-Carboxylic Acid